molecular formula C14H18O4 B12791022 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane CAS No. 64777-20-4

2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane

Cat. No.: B12791022
CAS No.: 64777-20-4
M. Wt: 250.29 g/mol
InChI Key: MRLXKWKTAIIUDP-UHFFFAOYSA-N
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Description

2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C13H16O3 It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane typically involves the reaction of 2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final oxirane compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted ethers .

Scientific Research Applications

2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The compound can interact with various molecular targets, including nucleophiles such as amines and thiols, through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-((2-((2-methyl-2-oxiranyl)methoxy)phenoxy)methyl)oxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high reactivity and ability to form strong bonds make it valuable in various applications, particularly in the synthesis of advanced materials and pharmaceuticals .

Properties

CAS No.

64777-20-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-methyl-2-[[2-[(2-methyloxiran-2-yl)methoxy]phenoxy]methyl]oxirane

InChI

InChI=1S/C14H18O4/c1-13(9-17-13)7-15-11-5-3-4-6-12(11)16-8-14(2)10-18-14/h3-6H,7-10H2,1-2H3

InChI Key

MRLXKWKTAIIUDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COC2=CC=CC=C2OCC3(CO3)C

Origin of Product

United States

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